- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,

Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

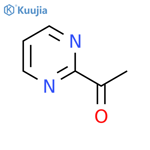

944906-24-5 structure

Nom du produit:1-(pyrimidin-2-yl)ethan-1-amine

Numéro CAS:944906-24-5

Le MF:C6H9N3

Mégawatts:123.155760526657

MDL:MFCD27922039

CID:1027709

PubChem ID:56592977

1-(pyrimidin-2-yl)ethan-1-amine Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(Pyrimidin-2-yl)ethanamine

- 1-(Pyrimidin-2-yl)ethamine

- 1-pyrimidin-2-ylethanamine

- 1-PYRIMIDIN-2-YLETHYLAMINE

- AM804589

- SB45594

- 944906-24-5

- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID

- FT-0715628

- EN300-1072131

- CS-0054426

- AB59468

- SCHEMBL310530

- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE

- MFCD10697373

- J-503621

- AKOS010037500

- DTXSID70717779

- α-Methyl-2-pyrimidinemethanamine (ACI)

- 2-(1-Aminoethyl)pyrimidine

- [1-(Pyrimidin-2-yl)ethyl]amine

- (S)-1-(Pyrimidin-2-yl)ethan-1-amine

- MFCD18632779

- (R)-1-(2-Pyrimidinyl)ethanamine

- (1R)-1-pyrimidin-2-ylethanamine

- SY263077

- SY382916

- DB-023511

- (S)-1-(2-Pyrimidinyl)ethanamine

- 1-(pyrimidin-2-yl)ethan-1-amine

-

- MDL: MFCD27922039

- Piscine à noyau: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3

- La clé Inchi: GVPDKCZQAZOFJX-UHFFFAOYSA-N

- Sourire: NC(C)C1N=CC=CN=1

Propriétés calculées

- Qualité précise: 123.08000

- Masse isotopique unique: 123.079647300g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 1

- Complexité: 78.4

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 51.8Ų

- Le xlogp3: -0.5

Propriétés expérimentales

- Le PSA: 51.80000

- Le LogP: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Informations de sécurité

1-(pyrimidin-2-yl)ethan-1-amine Données douanières

- Code HS:2933599090

- Données douanières:

Code douanier chinois:

2933599090Résumé:

2933599090. Autres composés ayant un cycle Pyrimidine sur leur structure (y compris les composés ayant un cycle pipérazine sur leur structure). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: Néant. Droit de la nation la plus favorisée: 6,5%. Droit général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933599090. Autres composés dont la structure contient un cycle Pyrimidine (hydrogéné ou non) ou un cycle pipérazine. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

1-(pyrimidin-2-yl)ethan-1-amine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM165621-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

$916 | 2021-08-05 | |

| TRC | P997518-100mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 100mg |

$414.00 | 2023-05-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 500MG |

¥ 1,722.00 | 2023-04-12 | |

| Enamine | EN300-1072131-10g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 10g |

$3034.0 | 2023-10-28 | |

| Ambeed | A758353-1g |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95+% | 1g |

$523.0 | 2024-04-16 | |

| A2B Chem LLC | AI01187-250mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95%+ | 250mg |

$610.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125066-250mg |

1-(Pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 97% | 250mg |

¥2058.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

¥2794.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-250mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 250mg |

¥1130.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-100mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 100mg |

¥842.0 | 2024-04-16 |

1-(pyrimidin-2-yl)ethan-1-amine Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Référence

- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Référence

- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide ; pH 13

1.2 Reagents: Sodium hydroxide ; pH 13

Référence

- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Référence

- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Référence

- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Référence

- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Référence

- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide ; pH 13

1.2 Reagents: Sodium hydroxide ; pH 13

Référence

- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Référence

- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt

Référence

- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Référence

- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

1-(pyrimidin-2-yl)ethan-1-amine Littérature connexe

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Produits connexes

- 2580220-13-7(3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid)

- 1070269-49-6(4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonyl}morpholine)

- 195210-09-4(4-Trifluoromethylumbelliferyl Tetra-O-acetylated α-D-N-Acetylneuraminate Methyl Ester)

- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)

- 2229209-57-6(5-(2-bromo-5-methylphenyl)-1,3-oxazol-2-amine)

- 923684-90-6(N-{2-5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 1797981-06-6(1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-(2-methylpropanesulfonyl)piperidine)

- 2137802-92-5(1-2-(3-methoxypropoxy)ethyl-3-methyl-1H-pyrazol-4-amine)

- 115869-43-7(Acetaldehyde, [[(1,1-dimethylethyl)diphenylsilyl]oxy]-)

- 898762-33-9(2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenon)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine

Pureté:99%

Quantité:1g

Prix ($):471.0